Cas no 91-88-3 (2-(N-Ethyl-m-toluidino)ethanol)

2-(N-Ethyl-m-toluidino)ethanol is a tertiary amine derivative with applications in organic synthesis and specialty chemical formulations. Its structure, featuring both an aromatic toluidine group and a hydroxyl-containing ethylamino side chain, provides versatility as an intermediate in the production of dyes, pharmaceuticals, and functional materials. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in reaction systems requiring controlled basicity or nucleophilicity. Its balanced lipophilic-hydrophilic properties make it suitable for applications where tailored solubility or reactivity is required. The ethyl and hydroxyl substituents contribute to its stability and reactivity profile, enabling selective transformations in synthetic pathways.
2-(N-Ethyl-m-toluidino)ethanol structure
91-88-3 structure
商品名:2-(N-Ethyl-m-toluidino)ethanol
CAS番号:91-88-3
MF:C11H17NO
メガワット:179.258783102036
MDL:MFCD00002849
CID:34621
PubChem ID:24847845

2-(N-Ethyl-m-toluidino)ethanol 化学的及び物理的性質

名前と識別子

    • 2-(Ethyl(m-tolyl)amino)ethanol
    • N-Ethyl-N-(2-hydroxyethyl)-m-toluidine
    • 2-(N-ethyl-meta-toluidino)ethanol
    • 2-(N-Ethyl-m-Toluidino)Ethanol
    • N-Ethyl-N-2-hydroxyethyl-m-toluidine
    • 2-(N-ethyl-3-methylanilino)ethanol
    • 2-(N-Ethyl-m-toluidino)ethano
    • Ethanol, 2-[ethyl(3-methylphenyl)amino]-
    • Emery 5714
    • ETHANOL, 2-(N-ETHYL-m-TOLUIDINO)-
    • n-Ethyl-n-hydroxyethyl-m-toluidine
    • N-Ethyl-N-hydroxyethyl-meta-toluidine
    • N-Hydroxyethyl-N-ethyl-m-toluidine
    • 1ALR5X8R8W
    • 2-[ethyl(3-methylphenyl)amino]ethan-1-ol
    • Ethanol, 2-(ethyl(3-methylphenyl)amino)-
    • KRNUKKZDGDAW
    • 2-[Ethyl(3-methylphenyl)amino]ethanol (ACI)
    • Ethanol, 2-(N-ethyl-m-toluidino)- (6CI, 7CI, 8CI)
    • 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline
    • N-Ethyl-N-(2-hydroxyethyl)-3-methylaniline
    • N-Ethyl-N-(β-hydroxyethyl)-m-toluidine
    • NSC 89746
    • 2-(N-Ethyl-m-toluidino)ethanol
    • MDL: MFCD00002849
    • インチ: 1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3
    • InChIKey: KRNUKKZDGDAWBF-UHFFFAOYSA-N
    • ほほえんだ: OCCN(CC)C1C=C(C)C=CC=1
    • BRN: 2091653

計算された属性

  • せいみつぶんしりょう: 179.13100
  • どういたいしつりょう: 179.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 23.5
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: 淡黄色液体
  • 密度みつど: 1.019 g/mL at 25 °C(lit.)
  • ゆうかいてん: -19 ºC
  • ふってん: 147°C/8mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.555(lit.)
  • すいようせい: 不溶性
  • PSA: 23.47000
  • LogP: 1.81360
  • ようかいせい: ベンゼンに可溶

2-(N-Ethyl-m-toluidino)ethanol セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H302,H318
  • 警告文: P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22-41
  • セキュリティの説明: S26-S39-S37/39
  • RTECS番号:KL1320000
  • 危険物標識: Xn
  • ちょぞうじょうけん:使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
  • リスク用語:R22; R36/37/38

2-(N-Ethyl-m-toluidino)ethanol 税関データ

  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

2-(N-Ethyl-m-toluidino)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005328-500g
2-(N-Ethyl-m-toluidino)ethanol
91-88-3 99%
500g
¥170 2024-05-21
Apollo Scientific
OR51803-100g
2-[Ethyl(3-methylphenyl)amino]ethan-1-ol
91-88-3 98+%
100g
£17.00 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-229866-25g
2-(N-Ethyl-N-m-toluidino)ethanol,
91-88-3
25g
¥466.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
128325-100G
2-(N-Ethyl-m-toluidino)ethanol
91-88-3
100g
¥729.98 2023-12-10
Chemenu
CM304405-1000g
2-(Ethyl(m-tolyl)amino)ethanol
91-88-3 95%
1000g
$243 2021-06-16
Alichem
A019138936-1000g
2-(Ethyl(m-tolyl)amino)ethanol
91-88-3 95%
1000g
$265.20 2023-08-31
Fluorochem
216664-100g
2-(Ethyl(m-tolyl)amino)ethanol
91-88-3 95%
100g
£11.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N32010-500g
2-(Ethyl(m-tolyl)amino)ethanol
91-88-3
500g
¥326.0 2021-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005328-25g
2-(N-Ethyl-m-toluidino)ethanol
91-88-3 99%
25g
¥29 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N32010-25g
2-(Ethyl(m-tolyl)amino)ethanol
91-88-3
25g
¥46.0 2021-09-08

2-(N-Ethyl-m-toluidino)ethanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Water Catalysts: Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
リファレンス
Manufacture of N-substituted-N-hydroxyalkylanilines
, Japan, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
New technique for production of 3-methyl-N-ethyl-N-(β-hydroxyethyl)aniline
Hua, Ping; Wu, Aidong; Wu, Yanfu, Xiandai Huagong, 1996, 16(4), 31-32

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Water Catalysts: Zinc chloride
リファレンス
Preparation of N-alkyl-N-hydroxyalkylanilines
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 0.3 - 0.5 MPa, 135 °C
リファレンス
Preparation method of high-purity N-ethyl-N-hydroxyethyl-m-toluidine from N-ethyl-m-toluidine, ethylene oxide and ethylene carbonate via two-stage hydroxyethylation
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
N,N-Disubstituted anilines
, Japan, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
N-Alkyl-N-(β-hydroxyethyl)anilines
, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
N-Alkyl-N-(β-hydroxyethyl)aniline derivatives
, Japan, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Preparation of N-ethyl-N-(2-hydroxyethyl)aniline as a dye intermediate
, German Democratic Republic, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium carbonate
リファレンス
Synthesis of N-hydroxyalkyltoluidines
Xie, Hongwu; Hu, Zonghua, Huaxue Shiji, 1993, 15(6),

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Preparation of N,N-disubstituted anilines
, Japan, , ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Preparation of N-ethyl-N-hydroxyethyl-m-toluidine
, German Democratic Republic, , ,

ごうせいかいろ 12

はんのうじょうけん
リファレンス
N-Alkoxyethyl-aniline derivatives
, Japan, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
リファレンス
Study on synthesis of color developer CD-4
Hua, Ping; Sha, Zhaolin, Xiandai Huagong, 2000, 20(8), 44-45

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Removal of unreacted alkylene oxides from N-substituted-N-2-hydroxyalkylaniline mixtures
, Japan, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Magnesium hydroxide ;  rt → 200 °C
1.2 24 h, 200 °C
リファレンス
Synthesis method of N-ethyl-N-hydroxyethyl-m-toluidine
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Nitrosoarenes
Rueck-Braun, K.; Priewisch, B., Science of Synthesis, 2007, 31, 1321-1360

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Atmospheric catalytic synthesis of N-ethyl-N-(2-hydroxyethyl)-m-toluidine
He, Fenxia, Xiandai Huagong, 1998, 18(5), 33-34

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Preparation of N-alkyl-N-(hydroxyalkyl)anilines and analogs
, Japan, , ,

2-(N-Ethyl-m-toluidino)ethanol Raw materials

2-(N-Ethyl-m-toluidino)ethanol Preparation Products

2-(N-Ethyl-m-toluidino)ethanol サプライヤー

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:91-88-3)
注文番号:SFD1983
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):

2-(N-Ethyl-m-toluidino)ethanol 関連文献

2-(N-Ethyl-m-toluidino)ethanolに関する追加情報

Professional Introduction to 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3)

2-(N-Ethyl-m-toluidino)ethanol, with the chemical formula C10H15N2O, is a significant compound in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 91-88-3, has garnered attention due to its versatile applications in biochemical assays and as an intermediate in synthetic chemistry. The structural motif of N-ethyl-m-toluidine attached to an ethanol moiety imparts unique reactivity, making it a valuable tool in various scientific investigations.

The compound’s molecular structure consists of a phenolic backbone substituted with an ethyl group at the nitrogen position and a methyl group at the meta position relative to the amino group. This configuration enhances its solubility in polar organic solvents, facilitating its use in aqueous-based biochemical systems. The presence of both aromatic and aliphatic components contributes to its stability under moderate conditions, though it is sensitive to strong oxidizing agents and prolonged UV exposure.

In recent years, 2-(N-Ethyl-m-toluidino)ethanol has found extensive application in the development of chemiluminescent probes for cellular studies. Its ability to participate in oxidation-reduction reactions makes it an effective component in luminescent assays, particularly when coupled with enzymes such as horseradish peroxidase. Researchers have leveraged this property to develop highly sensitive detection methods for biomolecules like hydrogen peroxide and glucose, which are critical indicators of metabolic activity in biological systems.

Moreover, the compound has been utilized as a precursor in the synthesis of more complex pharmacophores. Its N-ethylated aromatic ring serves as a scaffold for further functionalization, enabling the creation of derivatives with enhanced binding affinity or selectivity for target proteins. This has been particularly relevant in drug discovery initiatives aimed at modulating enzyme activity or receptor interactions. For instance, modifications of the ethanol side chain have been explored to improve pharmacokinetic properties, such as bioavailability and tissue distribution.

Recent advancements in computational chemistry have further highlighted the potential of 2-(N-Ethyl-m-toluidino)ethanol as a model compound for studying molecular interactions. Molecular dynamics simulations have revealed insights into its binding dynamics with metal ions and nucleophiles, providing a foundation for rational drug design. These studies have underscored the importance of subtle structural variations—such as the position of substituents—in influencing overall reactivity and stability.

The pharmaceutical industry has also shown interest in this compound due to its role as an intermediate in antihistamine and anti-inflammatory drug formulations. While not a therapeutic agent itself, its derivatives contribute to the efficacy of several medications by enhancing their metabolic pathways or reducing side effects. The synthesis of these derivatives often involves catalytic processes that highlight the compound’s compatibility with modern green chemistry principles, minimizing waste and energy consumption.

In academic research, 2-(N-Ethyl-m-toluidino)ethanol has been employed to investigate oxidative stress mechanisms in cellular environments. Its redox-active nature allows it to act as both an oxidant and reductant, depending on cellular conditions. This dual functionality has been exploited to develop assays that measure oxidative damage markers, such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are indicative of pathological conditions like inflammation or neurodegeneration.

The compound’s role in material science is another emerging area of interest. Researchers have explored its incorporation into conductive polymers and organic semiconductors due to its electron-donating properties. These materials are foundational for next-generation electronic devices, including flexible displays and photovoltaic cells. The ability to fine-tune electrical conductivity through structural modifications makes 2-(N-Ethyl-m-toluidino)ethanol a promising candidate for advanced material engineering applications.

Eco-friendly considerations have driven efforts to optimize synthetic routes for 91-88-3, emphasizing solvent recovery and catalytic efficiency. Continuous flow chemistry has emerged as a particularly effective approach, allowing for scalable production while reducing environmental impact. Such innovations align with global trends toward sustainable manufacturing practices within the chemical industry.

The future prospects for 2-(N-Ethyl-m-toluidino)ethanol are bright, with ongoing research exploring novel applications in nanotechnology and biomedicine. Its adaptability as a molecular building block ensures continued relevance across multiple disciplines. As synthetic methodologies evolve, expect further refinements in purity standards and process scalability, reinforcing its position as an indispensable reagent in modern chemical research.

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